2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide
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Overview
Description
The compound “2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a biphenyl group, an oxane (tetrahydrofuran) ring, a thiophene ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without more specific information or experimental data, it’s difficult to predict the exact 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group might undergo hydrolysis, and the biphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Pharmacological Characterization and Potential Therapeutic Applications
- A novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse κ-opioid receptors demonstrated potential for treating depression and addiction disorders. The compound showed selectivity in vivo, blocking κ-opioid and μ-opioid agonist-induced analgesia and demonstrated antidepressant-like efficacy in animal models (Grimwood et al., 2011).
Material Science and Polymer Chemistry
- Research on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks in air atmosphere highlighted the use of complex acetamides in material science. These compounds can improve thermal stability and lead to the formation of robust polymer/filler networks, displaying the potential for advanced material applications (Batibay et al., 2020).
Chemical Synthesis and Biological Activity
- The synthesis and biological evaluation of acetamides and related compounds have shown a variety of pharmacological activities, including anti-inflammatory and analgesic effects. Such studies indicate the broad utility of these compounds in developing therapeutic agents (Mazzone et al., 1987).
Antimicrobial and Antioxidant Properties
- Novel coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity. These complexes present significant antioxidant activity, demonstrating the potential for pharmaceutical and biochemical applications (Chkirate et al., 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended for use as a drug, it would interact with biological targets in the body, but without more information, it’s impossible to predict what these targets might be.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-2-(4-phenylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c26-23(25-24(22-7-4-16-29-22)20-12-14-27-15-13-20)17-28-21-10-8-19(9-11-21)18-5-2-1-3-6-18/h1-11,16,20,24H,12-15,17H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPBXIMIFGVCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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